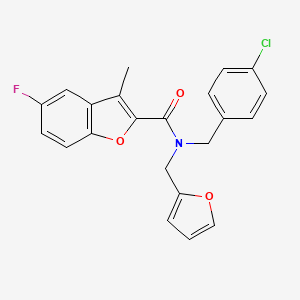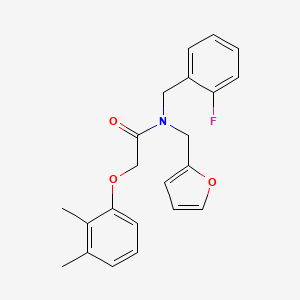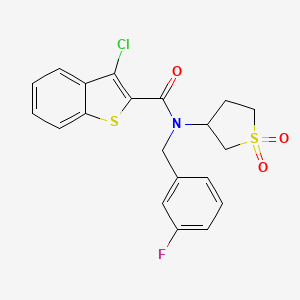
N-(4-chlorobenzyl)-5-fluoro-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-5-FLUORO-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of multiple functional groups, including a chlorophenyl, fluorine, furan, and benzofuran moiety. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-5-FLUORO-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzofuran core, followed by the introduction of the chlorophenyl, fluorine, and furan groups through various substitution and coupling reactions. Common reagents used in these reactions include halogenating agents, coupling catalysts, and protecting groups to ensure selective functionalization. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
N-[(4-CHLOROPHENYL)METHYL]-5-FLUORO-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzofuran and furan rings.
Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions are often employed to introduce various substituents
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-5-FLUORO-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-5-FLUORO-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
N-[(4-CHLOROPHENYL)METHYL]-5-FLUORO-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE can be compared with other benzofuran derivatives, such as:
5-Fluoro-2-methylbenzofuran: Similar in structure but lacks the chlorophenyl and furan groups.
N-(4-Chlorophenyl)-2-furancarboxamide: Contains the chlorophenyl and furan groups but lacks the benzofuran core.
3-Methylbenzofuran: Lacks the chlorophenyl, fluorine, and furan groups.
The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-5-FLUORO-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE lies in its combination of these functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H17ClFNO3 |
|---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-fluoro-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H17ClFNO3/c1-14-19-11-17(24)8-9-20(19)28-21(14)22(26)25(13-18-3-2-10-27-18)12-15-4-6-16(23)7-5-15/h2-11H,12-13H2,1H3 |
InChI Key |
KGJQEMWVXQLXPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11398038.png)
![2,5,9-trimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11398042.png)
![4-methyl-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11398058.png)

![N-{2-[5-(butanoylamino)-1-methyl-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B11398061.png)

![1-({6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole](/img/structure/B11398064.png)

![N-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11398076.png)
![5-(4-benzylpiperazin-1-yl)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11398087.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-chlorobenzyl)propanamide](/img/structure/B11398092.png)
![Rel-(3R,3AR,5R,6AR,7S)-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}hexahydro-2H-3,5-methanocyclopenta[B]furan-2-one](/img/structure/B11398095.png)
![7-methyl-10-(2-phenylethyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11398102.png)
![N-(2-chlorophenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11398103.png)
